molecular formula C13H10Cl2O2S B2512229 Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate CAS No. 2551114-46-4

Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate

Cat. No.: B2512229
CAS No.: 2551114-46-4
M. Wt: 301.18
InChI Key: LIBBHJJEYRAHPH-UHFFFAOYSA-N
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Description

Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a 2-(2,5-dichlorothiophen-3-yl)acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate typically involves the esterification of 2-(2,5-dichlorothiophen-3-yl)acetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohols, especially under the influence of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Thiophene derivatives with various substituents.

Scientific Research Applications

Chemistry: Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the effects of thiophene derivatives on biological systems. It may also serve as a precursor for the development of pharmaceutical agents with potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate involves its interaction with various molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert specific effects on cellular functions.

Comparison with Similar Compounds

  • Benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate
  • 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides
  • 2-(3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles

Comparison: Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate is unique due to its specific ester linkage and the presence of the benzyl group. This structure imparts distinct chemical and physical properties, making it suitable for applications where other similar compounds may not be as effective. For instance, the presence of the benzyl group can enhance the compound’s lipophilicity, potentially improving its interaction with biological membranes.

Properties

IUPAC Name

benzyl 2-(2,5-dichlorothiophen-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2S/c14-11-6-10(13(15)18-11)7-12(16)17-8-9-4-2-1-3-5-9/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBBHJJEYRAHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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